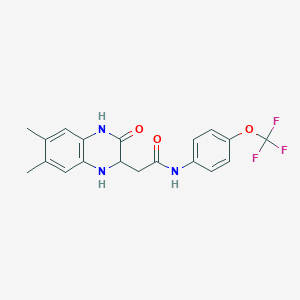
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule known for its potential biological activities. It belongs to the class of quinoxaline derivatives and has been studied for its effects on various biochemical pathways, particularly in the context of cancer research and gene expression regulation.
Chemical Structure and Properties
The molecular formula of the compound is C19H20F3N3O2 with a molecular weight of approximately 373.38 g/mol. The structure includes a tetrahydroquinoxaline moiety that is substituted with a trifluoromethoxy group and an acetamide functional group. This unique structure contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with the Nonsense-Mediated mRNA Decay (NMD) pathway. By inhibiting this pathway, the compound can stabilize mRNA transcripts that contain premature termination codons (PTCs). This stabilization leads to increased expression of certain proteins, such as p53, which plays a crucial role in tumor suppression.
Key Mechanisms:
- Inhibition of NMD Pathway : The compound inhibits the SMG7-UPF1 interaction, disrupting the formation of the decay complex responsible for mRNA degradation.
- Stabilization of PTC Mutated mRNA : By preventing degradation, it enhances the stability and translation of mutated p53 mRNA in specific cellular contexts.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. For example:
- IC50 Values : The compound showed an IC50 value in the low micromolar range against Jurkat T cells, indicating potent cytotoxicity compared to other known compounds.
Influence on Cellular Functions
The biological activity extends beyond cytotoxicity:
- Gene Expression Modulation : It has been shown to influence gene expression profiles by stabilizing mRNAs that would otherwise be degraded.
- Impact on Cell Signaling : The compound may alter cell signaling pathways involved in apoptosis and proliferation.
Research Findings and Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various experimental models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Jurkat T Cells | Demonstrated significant apoptosis induction with IC50 = 8.10 μM. |
| Study 2 | Breast Cancer Cell Lines | Showed enhanced p53 expression and reduced cell viability upon treatment. |
| Study 3 | Hepatocellular Carcinoma Models | Indicated potential for use as a therapeutic agent due to its ability to stabilize tumor suppressor mRNAs. |
Propiedades
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-12-3-5-13(6-4-12)28-19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDWADXZEFHTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














